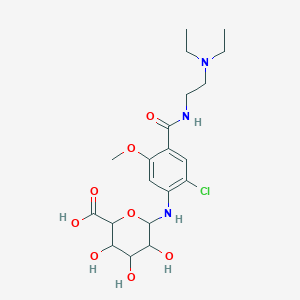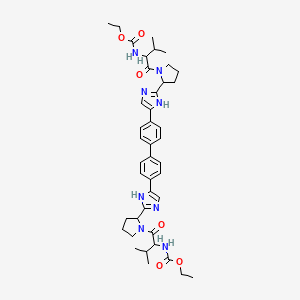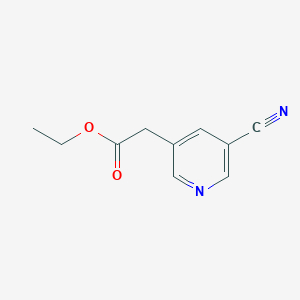
Ethyl 5-Cyanopyridine-3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-Cyanopyridine-3-acetate is an organic compound with the chemical formula C10H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound with the formula C5H5N The compound is characterized by the presence of a cyano group (-CN) at the 5-position and an ethyl ester group (-COOCH2CH3) at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-Cyanopyridine-3-acetate can be synthesized through several methods. One common approach involves the cyanoacetylation of pyridine derivatives. This process typically involves the reaction of a pyridine derivative with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. One such method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-Cyanopyridine-3-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The ester group can be hydrolyzed to form carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 5-Cyanopyridine-3-acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-Cyanopyridine-3-acetate involves its interaction with various molecular targets. For instance, in biological systems, the compound may inhibit specific enzymes or receptors, leading to its observed biological effects . The cyano group and ester functionality play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Ethyl 5-Cyanopyridine-3-acetate can be compared with other pyridine derivatives, such as:
3-Cyanopyridine: Lacks the ester group, making it less versatile in certain synthetic applications.
Ethyl 3-Pyridinecarboxylate: Lacks the cyano group, which may reduce its biological activity.
5-Cyanopyridine-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
The presence of both the cyano and ester groups in this compound makes it unique and valuable for various applications.
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
ethyl 2-(5-cyanopyridin-3-yl)acetate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)4-8-3-9(5-11)7-12-6-8/h3,6-7H,2,4H2,1H3 |
InChI Key |
ZSRXKWXXJNPHAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CN=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


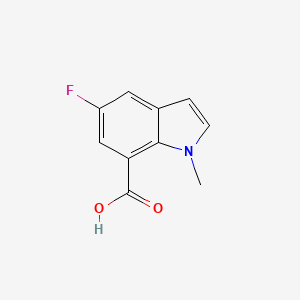


![5,7-DI-Tert-butyl-3-phenylbenzo[D]oxazol-3-ium trifluoromethanesulfonate](/img/structure/B12286313.png)
![[2-(7,11-Dimethyl-14-oxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-9,15-dien-6-yl)-2-oxoethyl] acetate](/img/structure/B12286315.png)

![6-[4-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-5-hydroxy-3-methylindol-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12286323.png)
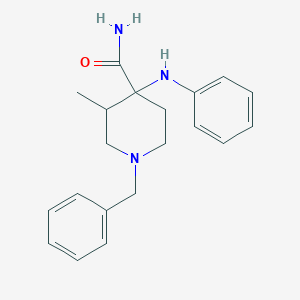
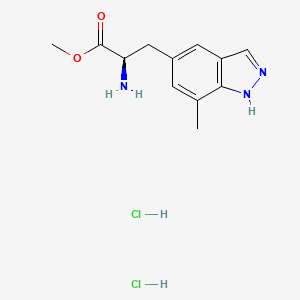
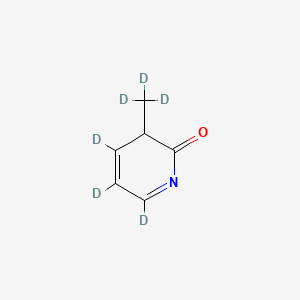
![1-[[2-(2,4-Difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B12286347.png)
